LU-32-176B is a synthetic organic compound recognized for its role as a selective inhibitor of gamma-aminobutyric acid transporter 1 (GAT1). It has been shown to produce synergistic anticonvulsant effects when combined with inhibitors of gamma-aminobutyric acid transporter 2 (GAT2) and is being investigated for its potential therapeutic applications in neurological disorders, particularly epilepsy .
LU-32-176B is classified as a pharmacological agent within the category of GABA transporter inhibitors. Its structure is an N-substituted analog of exo-tetrahydropyran-2-one, sharing similarities with other compounds such as 4,4-bis(4-fluorophenyl)butyric acid. The compound has been synthesized and studied primarily in academic and pharmaceutical research settings, focusing on its biochemical properties and potential applications in neuroscience.
The synthesis of LU-32-176B involves several steps, typically starting with the formation of the benzoxazole ring through cyclization reactions. This is followed by the introduction of a butylamino group. The synthesis generally employs solvents like dimethyl sulfoxide (DMSO) and may require catalytic assistance to enhance reaction efficiency.
The synthetic route can be outlined as follows:
These methods are designed to optimize yield and purity while minimizing by-products.
LU-32-176B features a complex molecular structure characterized by a benzoxazole core substituted with a butylamino group. The presence of fluorine atoms on the phenyl rings enhances its pharmacological activity by influencing binding interactions with target proteins .
The molecular formula and weight are critical for understanding its reactivity and interactions:
LU-32-176B undergoes various chemical reactions, including:
Common reagents used include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
These reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants, which are crucial for optimizing yields and selectivity.
LU-32-176B acts primarily by inhibiting gamma-aminobutyric acid transporter 1, leading to increased concentrations of gamma-aminobutyric acid in the synaptic cleft. This enhancement promotes gamma-aminobutyric acidergic neurotransmission, which is vital for regulating neuronal excitability and preventing seizures .
LU-32-176B is characterized by:
Key chemical properties include:
Relevant data from studies indicate that LU-32-176B maintains its efficacy across various pH levels, making it suitable for biological applications .
LU-32-176B has several significant scientific applications:
LU-32-176B represents a structurally distinct compound within the class of GABA transporter 1 (GAT1)-selective inhibitors. Its development stems from efforts to pharmacologically modulate synaptic GABA levels, leveraging the critical role of GABAergic inhibition in regulating neuronal excitability. As a candidate therapeutic agent primarily investigated for epilepsy, LU-32-176B functions by targeting the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic tone. Its molecular structure differentiates it from classical inhibitors like tiagabine, potentially conferring unique pharmacokinetic or binding properties relevant to neuropharmacology [2] [4].
The GABAergic system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), essential for maintaining the balance between neuronal excitation and inhibition. Approximately 60–75% of CNS inhibitory synapses utilize GABA, underpinning its fundamental role in preventing runaway neuronal excitation characteristic of epileptic seizures [2] [5]. GABA homeostasis within the synaptic cleft is dynamically regulated by four distinct GABA transporters (GATs): GAT1 (SLC6A1), BGT-1 (SLC6A12), GAT2 (SLC6A13), and GAT3 (SLC6A11). Among these, GAT1 is the most abundant and is predominantly located on presynaptic GABAergic neurons and astrocytes [2] [4].
Table 1: Key Characteristics of GABA Transporter (GAT) Subtypes
Transporter | SLC6 Gene | Primary Localization in CNS | Key Uptake Substrates | Known Selective Inhibitors |
---|---|---|---|---|
GAT1 | SLC6A1 | Presynaptic neurons, astrocytes | GABA, nipecotic acid | Tiagabine, LU-32-176B, NO-711 |
BGT-1 | SLC6A12 | Renal medullary cells, some astrocytes | GABA, betaine | EF1502, NNC 05-2045 |
GAT2 | SLC6A13 | Leptomeningeal cells | GABA, β-alanine | SNAP-5114, EGYT-3886 |
GAT3 | SLC6A11 | Astrocytes (brainstem, cerebellum) | GABA, β-alanine | SNAP-5114, NNC-05-2045 |
Disruption of GABAergic signaling—particularly impaired reuptake via GAT1—contributes significantly to epileptogenesis, the process by which normal brain tissue becomes hyperexcitable and prone to generating spontaneous seizures. Reduced GABA availability or function lowers the seizure threshold. For example, mutations in SLC6A1 (encoding GAT1) are causally linked to epilepsy with myoclonic-atonic seizures [2] [5]. Furthermore, preclinical models demonstrate that diminished GAT1 function or expression (e.g., in knockout mice or via pharmacological blockade) elevates synaptic GABA concentrations, prolonging inhibitory postsynaptic potentials and suppressing seizure activity. Consequently, selectively inhibiting GAT1 presents a rational strategy to counteract pathological hyperexcitability in disorders like epilepsy [2] [3] [5]. LU-32-176B operates within this framework, aiming to augment synaptic GABA more precisely than older, less selective agents.
The pursuit of GAT1-selective inhibitors evolved through distinct chemical generations, driven by the need to overcome limitations of early GABA analogs:
First-Generation Inhibitors (Foundation): The cyclic GABA analogs nipecotic acid and guvacine were identified in the 1970s as prototypical GAT inhibitors. They competitively block GABA uptake by binding the transporter’s substrate site. However, their zwitterionic nature (possessing both acidic and basic groups at physiological pH) severely limits blood-brain barrier (BBB) penetration, rendering them therapeutically impractical for CNS targets without invasive delivery [4]. Research revealed enantiomeric selectivity; (R)-nipecotic acid exhibited significantly higher potency than its (S)-enantiomer against GAT1 [4].
Lipophilic Prodrug Strategies (Bridging the BBB): To enhance BBB permeability, lipophilic prodrugs of nipecotic acid and guvacine were engineered. Tiagabine (Gabatril®), derived from N-dipeptide derivatives of nipecotic acid, became the first clinically approved GAT1-selective inhibitor in 1997 for adjunctive treatment of partial seizures. Its design incorporates a lipophilic anchor (a di-substituted thiophene ring), enabling CNS access where it is cleaved to release the active nipecotic acid moiety. Tiagabine demonstrated that selective GAT1 inhibition can exert anticonvulsant effects in humans [2] [4] [5].
Next-Generation Selective Inhibitors (Refinement): Post-tiagabine research focused on discovering non-amino acid-based inhibitors with improved selectivity profiles, reduced side-effect potential, or novel binding mechanisms. This era yielded compounds like NO-711 (a potent, highly selective GAT1 research tool), EF1502 (exhibiting activity at both GAT1 and BGT-1), and crucially, LU-32-176B [2] [4]. LU-32-176B emerged from systematic structural optimization programs aimed at identifying scaffolds distinct from nipecotic acid/tiagabine. While detailed structure-activity relationship (SAR) data for LU-32-176B is less public than for tiagabine, its inclusion in inhibitor screening tables alongside established compounds signifies its recognition as a distinct pharmacological entity within the GAT1 inhibitor arsenal [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7